5-ethyl-2-methylpyridin-3-amine
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Description
5-Ethyl-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It’s a colorless liquid and is one of several isomeric pyridines with this formula . This derivative is of interest because it is efficiently prepared from simple reagents and it is a convenient precursor to nicotinic acid, a form of vitamin B3 .
Synthesis Analysis
5-Ethyl-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction is as follows: 4 CH3CHO + NH3 → (C2H5)(CH3)C5H3N + 4 H2O . This conversion is an example of a structurally complex compound efficiently made from simple precursors .Chemical Reactions Analysis
Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline . Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .Physical and Chemical Properties Analysis
5-Ethyl-2-methylpyridine has a molar mass of 121.183 g·mol−1 . It’s a colorless liquid with a density of 0.9208 g/cm3 . It has a melting point of −70.3 °C and a boiling point of 178 °C . It’s soluble in water at 1.2g/100 mL .Safety and Hazards
Future Directions
A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . This could potentially open up new avenues for the synthesis of similar compounds in the future.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-2-methylpyridin-3-amine involves the reaction of 2-methyl-3-pyridinamine with ethyl bromide in the presence of a base.", "Starting Materials": [ "2-methyl-3-pyridinamine", "ethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-methyl-3-pyridinamine to a reaction flask", "Add ethyl bromide to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] } | |
CAS No. |
2384551-35-1 |
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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